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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)propan-2-one

Cat. No.: B045335

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylacetone, systematically known as 1-(3-chlorophenyl)propan-2-one, is a
chemical intermediate of significant interest in the pharmaceutical and fine chemical industries.
Its utility as a precursor in the synthesis of various active pharmaceutical ingredients (APIs),
most notably Dapoxetine, underscores the importance of a comprehensive understanding of its
physicochemical properties. This technical guide provides a detailed overview of the core
physicochemical characteristics of 3-Chlorophenylacetone, experimental protocols for its
synthesis and analysis, and its role in synthetic pathways.

Physicochemical Properties

3-Chlorophenylacetone is a colorless to yellow liquid under standard conditions. A summary of
its key physicochemical properties is presented in the table below.
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Property Value Reference(s)
Molecular Formula CoHoCIO [1112][3]
Molecular Weight 168.62 g/mol [11[2][3]

CAS Number 14123-60-5 [1]12113]
Appearance Clear, colorless to yellow liquid

Boiling Point 99 °C at 5 mmHg

Density 1.1115 g/cm3 (rough estimate)

Refractive Index

1.5320 to 1.5360

Solubility

Soluble in chloroform and

methanol.

Note: It is crucial to distinguish 3-Chlorophenylacetone (CAS: 14123-60-5) from its isomer, 3'-

Chloropropiophenone (1-(3-chlorophenyl)propan-1-one, CAS: 34841-35-5). While sometimes

used interchangeably as synonyms in literature, they are distinct compounds with different

chemical structures and properties. 3'-Chloropropiophenone is a solid at room temperature.[4]

Experimental Protocols
Synthesis of 1-(3-chlorophenyl)propan-2-one

A common synthetic route to 1-(3-chlorophenyl)propan-2-one involves the reaction of 3-

chlorophenylacetic acid with a methylating agent. The following is a representative

experimental protocol:

Materials:

3-Chlorophenylacetic acid

Thionyl chloride (SOCI2)

Anhydrous diethyl ether

Methylmagnesium bromide (CHsMgBr) solution in diethyl ether
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Hydrochloric acid (HCI), dilute aqueous solution
Saturated sodium bicarbonate (NaHCOs) solution
Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, suspend 3-chlorophenylacetic acid in an excess of thionyl chloride. Gently
reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under
reduced pressure to obtain the crude 3-chlorophenylacetyl chloride.

Grignard Reaction: Dissolve the crude acid chloride in anhydrous diethyl ether and cool the
flask to O °C in an ice bath. Slowly add a stoichiometric amount of methylmagnesium
bromide solution in diethyl ether dropwise with continuous stirring. Maintain the temperature
below 5 °C during the addition.

Work-up: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for an additional hour. Quench the reaction by slowly adding dilute
hydrochloric acid. Separate the organic layer, and wash it sequentially with water, saturated
sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
the solvent under reduced pressure. The resulting crude product can be purified by vacuum
distillation to yield 1-(3-chlorophenyl)propan-2-one.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a standard technique for assessing the purity and confirming the identity of 3-

Chlorophenylacetone.

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.[5]
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e GC Conditions:

o Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 pm
film thickness), is suitable.[5][6]

o Injector Temperature: 250 °C.[5][6]

o Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15
°C/min, and hold for 5 minutes.[5]

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.[5][6]
o Mass Range: Scan from m/z 40 to 500.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is used to elucidate the chemical structure of the compound.

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a
deuterated solvent, such as chloroform-d (CDClIs), in an NMR tube.[7]

» 'H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals would include a
singlet for the methyl protons, a singlet for the methylene protons, and multiplets for the
aromatic protons.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would
include a peak for the carbonyl carbon, peaks for the methyl and methylene carbons, and
several peaks in the aromatic region.

Mandatory Visualization

The following diagram illustrates the synthetic pathway from 3-Chlorophenylacetone to the
active pharmaceutical ingredient Dapoxetine.
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Synthesis of Dapoxetine from 3-Chlorophenylacetone

Starting Material

3-Chlorophenylacetone

Asymmetric Reduction
(e.g., with a chiral reducing agent)

Reduction

(R)-3-chloro-1-phenyl-1-propanol

Williamson Ether Synthesis
(1-Naphthol, Base)

Etherification

(S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Mesylation followed by
Nucleophilic Substitution
(Dimethylamine)

Amination

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

(Dapoxetine)

Click to download full resolution via product page

Caption: Workflow for the synthesis of Dapoxetine from 3-Chlorophenylacetone.

Conclusion

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b045335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This technical guide provides a consolidated resource on the physicochemical properties,
synthesis, and characterization of 3-Chlorophenylacetone. The provided data and protocols are
intended to support researchers, scientists, and drug development professionals in their work
with this important chemical intermediate. A thorough understanding of these properties is
essential for the efficient and safe handling, synthesis, and application of 3-
Chlorophenylacetone in various chemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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